molecular formula C3H9KSi B14635369 Potassium, (trimethylsilyl)- CAS No. 56859-17-7

Potassium, (trimethylsilyl)-

Cat. No.: B14635369
CAS No.: 56859-17-7
M. Wt: 112.29 g/mol
InChI Key: KBUVKXZWRHGWPP-UHFFFAOYSA-N
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Description

Potassium, (trimethylsilyl)-, commonly referred to as potassium bis(trimethylsilyl)amide (KHMDS), is an organometallic compound with the molecular formula C₆H₁₈KNSi₂ (). It is a strong, non-nucleophilic base widely used in deprotonation reactions and organic synthesis. Its structure consists of a potassium ion coordinated to the bis(trimethylsilyl)amide anion, which imparts steric bulk and stabilizes the compound against side reactions. KHMDS is typically available as a 0.91 M solution in tetrahydrofuran (THF) and exhibits a density of 0.915 g/mL (). Its high solubility in THF and other ethers contrasts with its insolubility in alkanes, a property critical for its reactivity in non-polar environments ().

Properties

CAS No.

56859-17-7

Molecular Formula

C3H9KSi

Molecular Weight

112.29 g/mol

IUPAC Name

potassium;trimethylsilanide

InChI

InChI=1S/C3H9Si.K/c1-4(2)3;/h1-3H3;/q-1;+1

InChI Key

KBUVKXZWRHGWPP-UHFFFAOYSA-N

Canonical SMILES

C[Si-](C)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium bis(trimethylsilyl)amide is typically prepared by the reaction of hexamethyldisilazane with potassium metal or potassium hydride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran as a solvent. The process involves heating the mixture until the potassium melts, followed by vigorous stirring .

Industrial Production Methods

In industrial settings, the preparation of potassium bis(trimethylsilyl)amide may involve the use of more scalable methods, such as the reaction of hexamethyldisilazane with potassium amide or potassium hydride. These methods are designed to minimize the handling of pyrophoric materials and to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium bis(trimethylsilyl)amide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The compound is often used in combination with solvents like tetrahydrofuran, toluene, and N,N-dimethylethylamine. These solvents help to stabilize the reaction intermediates and improve the overall reaction efficiency .

Major Products Formed

The major products formed from reactions involving potassium bis(trimethylsilyl)amide depend on the specific reaction conditions and substrates used. Common products include silylated derivatives and deprotonated intermediates .

Scientific Research Applications

Potassium bis(trimethylsilyl)amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium bis(trimethylsilyl)amide involves its ability to act as a strong base. The compound deprotonates weak acids, forming the corresponding anions. This deprotonation is facilitated by the high solubility of the compound in organic solvents and its ability to form stable complexes with various substrates .

Comparison with Similar Compounds

Alkali Metal Bis(Trimethylsilyl)amide Derivatives

Lithium Bis(Trimethylsilyl)amide (LiHMDS)
  • Structure & Solubility: LiHMDS forms polymeric chains in the solid state but exists as monomers in the gas phase. Unlike KHMDS, it is soluble in alkanes, enabling its use in hydrocarbon solvents ().
  • Reactivity : LiHMDS is less reactive than KHMDS in deprotonation due to smaller ionic radius and lower steric hindrance.
Sodium Bis(Trimethylsilyl)amide (NaHMDS)
  • Structure & Solubility : NaHMDS shares structural similarities with KHMDS but is highly soluble in alkanes , a unique property among alkali metal silylamides ().
  • Applications: Its solubility allows for reactions in non-polar media, though it is less commonly used than KHMDS in organic synthesis.
Potassium vs. Sodium/Lithium Derivatives
Property KHMDS NaHMDS LiHMDS
Molecular Weight 199.48 g/mol 183.40 g/mol 167.32 g/mol
Solubility in Alkanes Insoluble Soluble Soluble
Common Solvent THF Alkanes/THF Hydrocarbons/THF
Reactivity High (bulky base) Moderate Moderate
Key Reference

Potassium Trimethylsilanolate

Potassium trimethylsilanolate (KOSiMe₃) is another silyl-containing potassium compound with the formula C₃H₉KOSi (). Unlike KHMDS, it is primarily used in deprotection reactions and siloxane chemistry. Its smaller size and lack of amide functionality limit its utility as a base but enhance its role in silicon-oxygen bond formation.

Sodium Trimethylsilyl Propanesulfonate

Sodium 3-(trimethylsilyl)-1-propanesulfonate (DSS) is a structurally distinct silyl compound used as an NMR shift reagent. Unlike KHMDS, DSS is water-soluble and non-reactive, highlighting how silyl group placement alters chemical behavior ().

Steric and Electronic Effects

  • Steric Bulk : The trimethylsilyl groups in KHMDS shield the potassium ion, reducing nucleophilicity and enhancing selectivity in deprotonation. For example, in Wittig olefination , KHMDS generates ylides that favor Z-olefins ().
  • Comparison with Methyl/Triisopropylsilyl Groups : Oligosilanes with trimethylsilyl substituents exhibit lower UV absorption energies compared to methylated analogs, indicating enhanced σ-electron delocalization ().

Role in Coordination Chemistry

KHMDS forms tetranuclear complexes with ligands like imidazol-2-ylidene-N′-phenylureate, as seen in the synthesis of heterocubane structures (). In contrast, sodium analogs (e.g., NaHMDS) form simpler aggregates due to smaller ionic radii ().

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